Oxeladin citrate - 52432-72-1

Oxeladin citrate

Catalog Number: EVT-296515
CAS Number: 52432-72-1
Molecular Formula: C26H41NO10
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Oxeladin-phosphotungstate ion associate

  • Compound Description: This compound is formed by the interaction of oxeladin citrate and phosphotungstic acid. It acts as the electroactive material in several potentiometric sensors designed for the determination of oxeladin citrate. []
  • Relevance: The formation of this ion associate with oxeladin citrate enables its detection and quantification in various matrices using potentiometric methods. []
  • Compound Description: This compound is a degradation product resulting from the hydrolysis of oxeladin citrate. While its specific structure is not provided in the abstracts, it is detectable by both HPTLC-densitometric and RP-HPLC methods. []
  • Relevance: This degradation product highlights the susceptibility of oxeladin citrate to hydrolysis. The ability to separate and quantify it from oxeladin citrate is crucial for evaluating the stability of the drug in formulations. []
  • Relevance: Similar to the hydrolytic degradation product, this N-oxide derivative demonstrates another potential degradation pathway for oxeladin citrate. Being able to analyze it alongside the parent compound is important for stability studies and quality control. []

Guaiphenesin

  • Compound Description: Guaiphenesin is an expectorant, used to help clear mucus from the airways. []
  • Relevance: Guaiphenesin is often used in combination with oxeladin citrate in cough suppressant formulations. Analytical methods need to be able to quantify both compounds simultaneously in these mixtures. []

Diphenhydramine

  • Compound Description: Diphenhydramine is a first-generation antihistamine with anticholinergic properties. It is used to relieve symptoms of allergy, motion sickness, and insomnia. []
  • Relevance: Similar to guaiphenesin, diphenhydramine is commonly found alongside oxeladin citrate in cough and cold medications. Developing analytical methods capable of determining both compounds in a single formulation is essential for quality control and stability studies. []

Sodium Benzoate

  • Compound Description: Sodium benzoate is a commonly used food preservative that exhibits antimicrobial properties. []
  • Relevance: It can be found in combination with oxeladin citrate, guaiphenesin, and diphenhydramine in certain cough syrup formulations. A validated UPLC method is available to determine all four compounds in the presence of a guaiphenesin-related substance (guaiacol). []

Oxybutynin Hydrochloride

  • Compound Description: Oxybutynin hydrochloride is an anticholinergic medication used to treat overactive bladder. []
  • Relevance: It is mentioned alongside oxeladin citrate in a paper discussing high-performance liquid chromatography (HPLC) methods for their determination, indicating potential co-formulation or analytical challenges in their analysis. []
Synthesis Analysis

The synthesis of oxeladin citrate involves multiple chemical steps, primarily utilizing organic synthesis techniques. While specific details may vary, the general approach includes:

  1. Formation of the Core Structure: The initial step typically involves the synthesis of the core phenylpropane structure through reactions involving appropriate precursors.
  2. Citration: The compound is then reacted with citric acid or its derivatives to form oxeladin citrate.
  3. Purification: Techniques such as recrystallization or chromatography (e.g., high-performance liquid chromatography) are employed to purify the final product.

The synthesis process highlights the complexity and multi-step nature necessary for producing this compound, requiring careful control of reaction conditions to ensure yield and purity .

Molecular Structure Analysis

The molecular structure of oxeladin citrate can be represented as follows:

  • Chemical Formula: C22H30N2O5C_{22}H_{30}N_2O_5
  • Molecular Weight: Approximately 442.49 g/mol

The structural representation indicates the presence of functional groups that contribute to its biological activity. The phenylpropane backbone is crucial for its interaction with biological targets, particularly in the central nervous system where it exerts its antitussive effects.

Chemical Reactions Analysis

Oxeladin citrate undergoes several chemical reactions that can be analyzed in terms of stability and degradation:

  1. Degradation Studies: Research has shown that oxeladin citrate can degrade under acidic and alkaline conditions. High-performance liquid chromatography methods have been developed to study these degradation pathways, providing insights into its stability across different pH levels .
  2. Kinetic Analysis: The kinetics of degradation have been characterized by determining rate constants and activation energies under various conditions, which are essential for understanding its shelf-life and efficacy in pharmaceutical formulations .

These analyses are critical for ensuring the compound's stability in formulations intended for therapeutic use.

Mechanism of Action

Oxeladin citrate primarily acts as an antitussive agent through central action on the cough reflex center located in the brainstem. Its mechanism involves:

  • Cough Reflex Suppression: By inhibiting neuronal activity in the medullary cough center, oxeladin citrate effectively reduces the urge to cough.
  • Anti-inflammatory Effects: Preliminary studies suggest that oxeladin may also exhibit anti-inflammatory properties, although further research is required to fully elucidate these mechanisms.

This dual action not only helps manage cough but may also address underlying inflammatory processes contributing to respiratory symptoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxeladin citrate include:

These properties are significant for formulation development and ensuring effective delivery in pharmaceutical applications .

Applications

Oxeladin citrate is primarily utilized in medical formulations as a cough suppressant. Its applications include:

  • Pharmaceutical Formulations: Used in syrups, tablets, and other dosage forms aimed at treating coughs associated with respiratory conditions.
  • Potential Anticancer Research: Emerging studies suggest its potential role in cancer treatment, warranting further investigation into its efficacy against various cancer types.

The unique profile of oxeladin citrate allows it to serve as a valuable therapeutic option in respiratory medicine while also opening avenues for research into additional medical applications.

Introduction to Oxeladin Citrate

Oxeladin citrate (C₂₆H₄₁NO₁₀) is a non-opioid antitussive agent developed as a safer alternative to narcotic cough suppressants. Its primary mechanism involves selective suppression of the cough reflex at the medullary center without inducing respiratory depression or dependence. Unlike codeine derivatives, it lacks analgesic properties and abuse potential, positioning it as a specialized bulbar cough center modulator [1] [5].

Historical Development and Discovery

Oxeladin was first synthesized and pharmacologically characterized in 1957 by David et al. during investigations into diethylaminoethoxyethyl ester derivatives. The initial study demonstrated its high antitussive potency in feline models, showing 94% cough suppression efficacy at optimal doses—significantly outperforming placebo and rivaling codeine without narcotic side effects [1]. Pharmaceutical companies commercialized the citrate salt formulation in the 1960s under brand names including Tussoril, Paxeladine, and Tuscalman [3]. Despite promising early clinical results, its adoption remained limited to specific regional markets (e.g., parts of Europe and Asia), never achieving global therapeutic penetration due to emerging safety concerns in the late 20th century.

Chemical Classification and Structural Significance

Oxeladin citrate belongs to two overlapping chemical classes:

  • Chemical Class: Quaternary ammonium anticholinergic ester
  • Core Structure: Combines a lipophilic 2-ethyl-2-phenylbutanoate moiety linked via ether bond to a hydrophilic diethylaminoethoxyethyl chain [1] [7]
  • Citrate Salt Formation: Enhances water solubility and bioavailability compared to the free base [6]

Structural Features:

  • Molecular Formula: Free base C₂₀H₃₃NO₃; Citrate salt C₂₆H₄₁NO₁₀ [6]
  • SMILES Notation: O=C(OCCOCCN(CC)CC)C(c1ccccc1)(CC)CC [1]
  • Critical Functional Groups:
  • Ester linkage (–COO–) enabling hydrolytic metabolism
  • Tertiary amine (post-protonation) facilitating receptor interactions
  • Phenylalkyl groups promoting CNS penetration [7]

The protonatable nitrogen atom (pKa ~9.2) and ester bond make pH-sensitive solubility and metabolic lability key determinants of its pharmacokinetics. X-ray crystallography confirms the citrate complex stabilizes via ionic bonding between the ammonium cation and citrate anions [6].

Table 1: Key Chemical Identifiers and Properties

PropertyValueSource/Reference
IUPAC Name2-(2-diethylaminoethoxy)ethyl 2-ethyl-2-phenylbutanoate citrate [1]
CAS Registry (Citrate)52432-72-1 [6]
PubChem CID (Citrate)9936727 [2]
Molecular Weight (Citrate)527.60 g/mol [6]
Empirical FormulaC₂₆H₄₁NO₁₀ [6]
ChEBI ID31945 [6]

Global Regulatory Status and Historical Withdrawals

Oxeladin citrate’s regulatory journey exemplifies region-specific risk-benefit assessments:

  • Initial Approvals: Marketed in multiple European and Asian countries from the 1960s–1990s as prescription cough syrup, drops, and tablets (e.g., 20mg citrate/tablet) [1] [5].
  • Armenian Withdrawal (2000): The Drug and Medical Technology Agency of Armenia formally rejected registration in July 2000 citing German carcinogenicity studies. WHO documented this withdrawal in August 2000 [1] [5].
  • FDA Status: Never approved in the United States. The 2018 FDA withdrawal notice for 24 drugs (including opioids and antibiotics) explicitly excluded oxeladin, confirming its absence from the US market [8].
  • Current Availability: Remains authorized in limited jurisdictions (e.g., Japan under JAN "Oxeladin citrate"), though most European nations have revoked approvals [6].

Table 2: Global Regulatory Status Overview

Region/CountryStatusKey Milestones
ArmeniaBannedWithdrawn (2000) due to carcinogenicity risks
United StatesNever ApprovedNo ANDA submissions identified
European UnionLapsedMarket withdrawals post-2000; not in EMA active register
JapanApprovedMarketed under JAN code D01576

The carcinogenicity evidence referenced by Armenian authorities originated from undisclosed German toxicology studies, though methodological details remain inaccessible in public literature. No WHO-issued global ban exists, permitting discretionary national regulation [1] [4] [5].

Properties

CAS Number

52432-72-1

Product Name

Oxeladin citrate

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C26H41NO10

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C20H33NO3.C6H8O7/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-13H,5-8,14-17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

KVKJFNUGVOFNGU-UHFFFAOYSA-N

SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

2-(2-diethylaminoethoxy)ethyl 2-ethyl-2-phenylbutyrate
oxeladin
oxeladin citrate
Paxéladine
Pectamol
Tussimol

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.